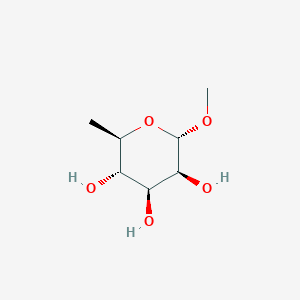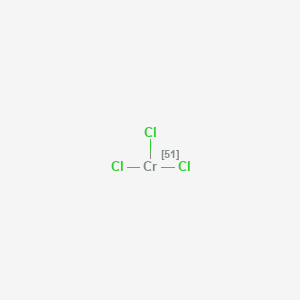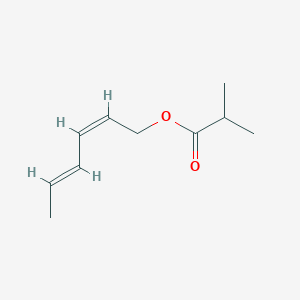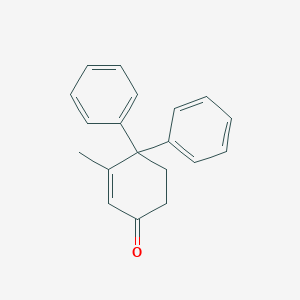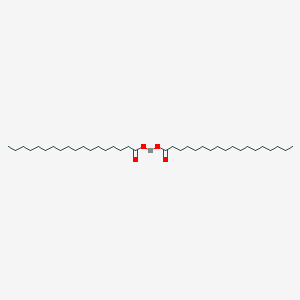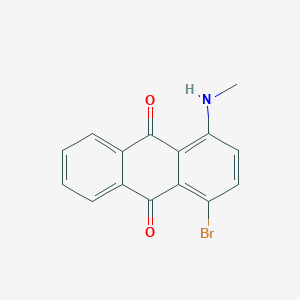
9,10-Anthracenedione, 1-bromo-4-(methylamino)-
Descripción general
Descripción
El hidróxido de hidrazinio, también conocido como hidrato de hidracina, es un compuesto químico con la fórmula N₂H₄·H₂O. Es un líquido aceitoso, incoloro, humeante y con un olor similar al amoníaco. Este compuesto es altamente reactivo y se utiliza en diversas aplicaciones industriales y científicas debido a sus fuertes propiedades reductoras .
Aplicaciones Científicas De Investigación
El hidróxido de hidrazinio tiene numerosas aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como agente reductor en la síntesis de varios compuestos orgánicos e inorgánicos.
Biología: Se utiliza en la preparación de muestras biológicas para microscopía electrónica.
Medicina: Se utiliza en la síntesis de productos farmacéuticos, particularmente en la producción de medicamentos antituberculosos y antidiabéticos.
Safety and Hazards
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
El hidróxido de hidrazinio se puede sintetizar a través de varios métodos. Un método común implica la reacción de hipoclorito de sodio con amoníaco, seguida de la adición de un agente reductor como el hidróxido de sodio. Las condiciones de reacción generalmente requieren temperaturas y niveles de pH controlados para garantizar que se obtenga el producto deseado .
Métodos de producción industrial
En entornos industriales, el hidróxido de hidrazinio se produce utilizando el proceso Raschig, que implica la oxidación del amoníaco con hipoclorito de sodio en presencia de un catalizador. Este proceso se lleva a cabo en grandes reactores bajo condiciones controladas para maximizar el rendimiento y la pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
El hidróxido de hidrazinio experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Se puede oxidar para formar gas nitrógeno y agua.
Reducción: Actúa como un agente reductor en muchas reacciones químicas.
Sustitución: Puede participar en reacciones de sustitución para formar diferentes derivados de hidracina.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en reacciones con hidróxido de hidrazinio incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Las condiciones de reacción varían según el producto deseado, pero a menudo implican temperaturas y niveles de pH controlados .
Principales productos formados
Los principales productos formados a partir de reacciones que involucran hidróxido de hidrazinio incluyen gas nitrógeno, agua y varios derivados de hidracina. Estos productos se utilizan en una amplia gama de aplicaciones, desde propulsores de cohetes hasta productos farmacéuticos .
Mecanismo De Acción
El mecanismo de acción del hidróxido de hidrazinio implica sus fuertes propiedades reductoras. Puede donar electrones a otras moléculas, reduciéndolas así. Esta propiedad lo hace útil en diversas reacciones químicas donde se requiere la reducción. Los objetivos moleculares y las vías implicadas dependen de la aplicación y las condiciones de reacción específicas .
Comparación Con Compuestos Similares
Compuestos similares
Amoníaco (NH₃): Un gas incoloro con un olor acre, utilizado como fertilizante y en la producción de diversos productos químicos.
Hidracina (N₂H₄): Un compuesto altamente reactivo utilizado como propulsor de cohetes y en la síntesis de productos farmacéuticos.
Hidroxilamina (NH₂OH): Un compuesto utilizado en la síntesis de oximas y como agente reductor en diversas reacciones químicas.
Singularidad
El hidróxido de hidrazinio es único debido a su combinación de fuertes propiedades reductoras y su capacidad para formar soluciones acuosas estables. Esto lo hace particularmente útil en aplicaciones donde se requieren ambas propiedades, como en la síntesis de ciertos productos farmacéuticos y en el tratamiento de agua industrial .
Propiedades
IUPAC Name |
1-bromo-4-(methylamino)anthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO2/c1-17-11-7-6-10(16)12-13(11)15(19)9-5-3-2-4-8(9)14(12)18/h2-7,17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIPRUQZTMZETSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C2C(=C(C=C1)Br)C(=O)C3=CC=CC=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4059590 | |
| Record name | 9,10-Anthracenedione, 1-bromo-4-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128-93-8 | |
| Record name | 1-Bromo-4-(methylamino)-9,10-anthracenedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-(methylamino)anthraquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000128938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 128-93-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39941 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenedione, 1-bromo-4-(methylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10-Anthracenedione, 1-bromo-4-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4059590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-(methylamino)anthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Bromo-4-(methylamino)anthraquinone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UNE5XB7QKP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What role does 9,10-Anthracenedione, 1-bromo-4-(methylamino)- play in the synthesis of Solvent Blue 63 dye?
A1: 9,10-Anthracenedione, 1-bromo-4-(methylamino)- acts as a key reactant in the synthesis of Solvent Blue 63. The provided research paper describes a preparation method where this compound reacts with meta-aminotoluene in the presence of alkali metal hydroxide and mantoquita. [] This reaction forms the basis for the Solvent Blue 63 dye structure.
Q2: What are the advantages of the described preparation method for Solvent Blue 63 using 9,10-Anthracenedione, 1-bromo-4-(methylamino)-?
A2: The research highlights several advantages of the described method: []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




